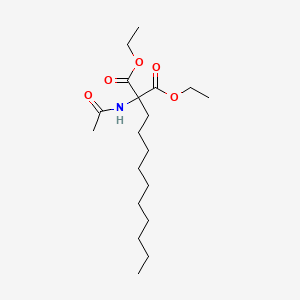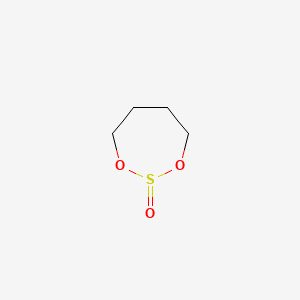
1,3,2-Dioxathiepane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxathiepane 2-oxide: is an organic compound with the molecular formula C4H8O3S . It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiepane 2-oxide can be synthesized through the reaction of 1,4-butanediol with thionyl chloride . The reaction typically involves the formation of an intermediate cyclic sulfite, which is then oxidized to form the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow microreactor technology. This method offers advantages such as efficient heat exchange, better control over reaction conditions, and higher yields .
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxathiepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Nucleophiles like and are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxathiepane 2-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiepane 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
- 1,3,2-Dioxathiolane 2-oxide
- 1,3,2-Dioxathiolane 2,2-dioxide
- 1,3,2-Dioxathiolane 2,2-dioxide
Comparison: 1,3,2-Dioxathiepane 2-oxide is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its five-membered counterparts like 1,3,2-Dioxathiolane 2-oxide. The larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications where smaller rings may not be as effective .
Properties
CAS No. |
5732-45-6 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1,3,2-dioxathiepane 2-oxide |
InChI |
InChI=1S/C4H8O3S/c5-8-6-3-1-2-4-7-8/h1-4H2 |
InChI Key |
XJYDIOOQMIRSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOS(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


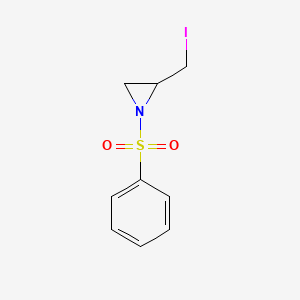
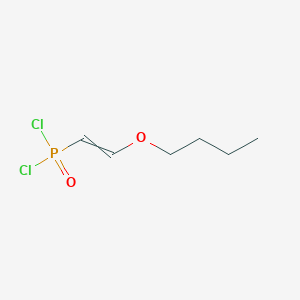
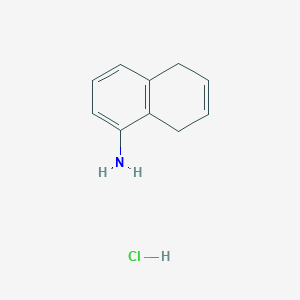
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
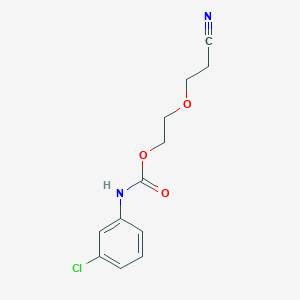
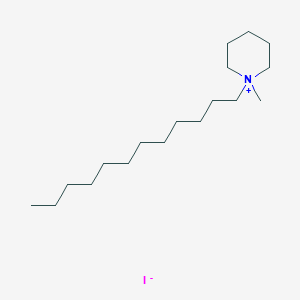

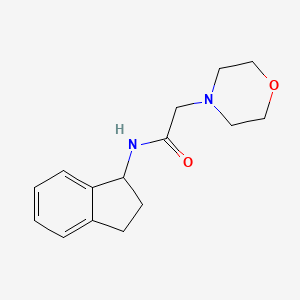
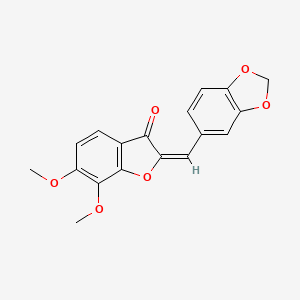

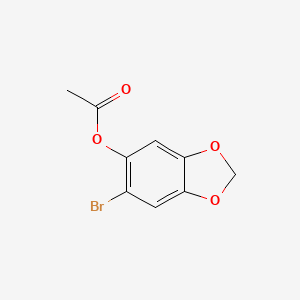
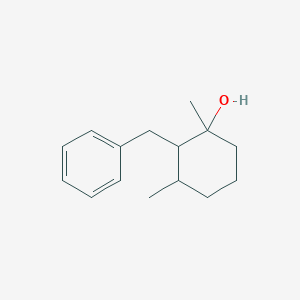
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
